molecular formula C12H16N4O3 B14772248 3-Methyl-7-(5-oxohexyl)-xanthine

3-Methyl-7-(5-oxohexyl)-xanthine

Cat. No.: B14772248
M. Wt: 264.28 g/mol
InChI Key: OXTJFLMERRCYFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 3-methylxanthine with 5-oxohexyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent mixture of water and methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxyl derivatives, carboxylic acids, and various substituted xanthines .

Scientific Research Applications

Properties

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

3-methyl-7-(5-oxohexyl)purine-2,6-dione

InChI

InChI=1S/C12H16N4O3/c1-8(17)5-3-4-6-16-7-13-10-9(16)11(18)14-12(19)15(10)2/h7H,3-6H2,1-2H3,(H,14,18,19)

InChI Key

OXTJFLMERRCYFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCN1C=NC2=C1C(=O)NC(=O)N2C

Origin of Product

United States

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